
O-Methyl (trimethylsilyl)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl (trimethylsilyl)ethanethioate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanethioate moiety. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxygen atom bonded to a methyl group and a sulfur atom. The compound’s chemical formula is C6H16OSiS.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Methyl (trimethylsilyl)ethanethioate can be synthesized through the silylation of ethanethioate derivatives. One common method involves the reaction of ethanethioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale silylation processes. These processes utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of trimethylsilyl chloride and appropriate bases remains central to these methods .
Chemical Reactions Analysis
Types of Reactions
O-Methyl (trimethylsilyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethioate derivatives.
Scientific Research Applications
O-Methyl (trimethylsilyl)ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and thiols during complex synthetic procedures.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-Methyl (trimethylsilyl)ethanethioate involves the formation of stable silyl ethers, which protect reactive functional groups during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The compound’s molecular targets include hydroxyl and thiol groups, which are temporarily masked by the silyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the ethanethioate moiety.
S-Methyl thioacetate: Similar sulfur-containing compound but without the silyl group.
Trimethylsilyl ethyl ether: Similar silyl ether but with an ethyl group instead of ethanethioate
Uniqueness
O-Methyl (trimethylsilyl)ethanethioate is unique due to its combination of a trimethylsilyl group and an ethanethioate moiety. This dual functionality allows it to serve as both a protecting group and a reactive intermediate in various chemical reactions, making it a versatile tool in synthetic chemistry .
Properties
CAS No. |
62785-57-3 |
|---|---|
Molecular Formula |
C6H14OSSi |
Molecular Weight |
162.33 g/mol |
IUPAC Name |
O-methyl 2-trimethylsilylethanethioate |
InChI |
InChI=1S/C6H14OSSi/c1-7-6(8)5-9(2,3)4/h5H2,1-4H3 |
InChI Key |
FCVARGCRETXELN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
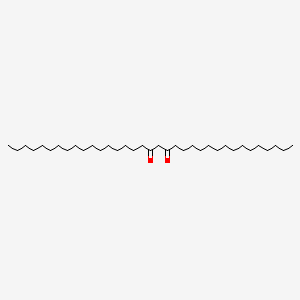
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
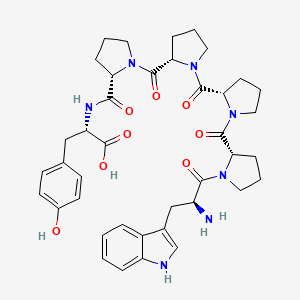

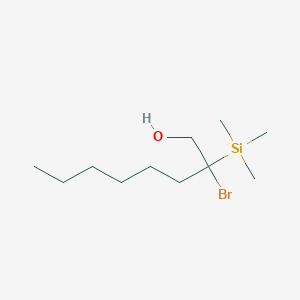
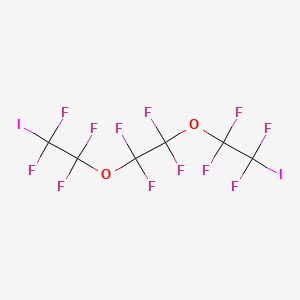
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
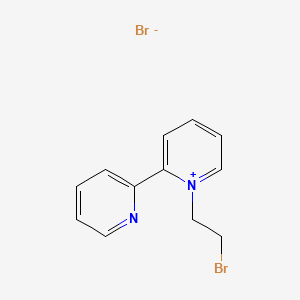
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
